Trelagliptin-13C-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trelagliptin-13C-d3 (also known as SYR-472-13C-d3) is a stable isotope-labeled derivative of Trelagliptin. Trelagliptin itself is a potent, orally active DPP-4 (dipeptidyl peptidase-4) inhibitor with an IC50 of 4 nM. It is primarily used for the treatment of type 2 diabetes mellitus (T2DM) .
准备方法
Synthetic Routes:: The synthetic route for Trelagliptin-13C-d3 involves introducing deuterium (^2H) and carbon-13 (^13C) isotopes into the Trelagliptin molecule. Specific details regarding the synthetic steps and reagents used are proprietary and may vary depending on the manufacturer.
Industrial Production:: this compound is produced on a larger scale for research purposes. The industrial production methods likely follow similar principles to the synthetic routes but are optimized for efficiency and yield.
化学反应分析
Reaction Types:: Trelagliptin-13C-d3 can undergo various chemical reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions to alter specific moieties.
Substitution: Substitution reactions involving exchange of atoms or groups.
Other Transformations: Additional reactions relevant to its synthesis and metabolism.
Deuterating Agents: Used to introduce deuterium isotopes.
13C-Labeled Precursors: Incorporating ^13C into the molecule.
Catalysts: Facilitating specific transformations.
Solvents: Providing suitable reaction media.
Major Products:: The major products formed during these reactions include this compound itself and any intermediates generated during the labeling process.
科学研究应用
Trelagliptin-13C-d3 finds applications in various scientific fields:
Medicine: Studying its pharmacokinetics, metabolism, and safety profiles.
Biology: Investigating DPP-4 inhibition and related pathways.
Chemistry: As a tracer for drug metabolism studies.
Industry: Quality control and stability studies.
作用机制
Trelagliptin-13C-d3, like its non-labeled counterpart, inhibits DPP-4. DPP-4 is an enzyme that degrades incretin hormones, leading to increased insulin secretion and improved glycemic control. The exact molecular targets and pathways involved are still an active area of research.
相似化合物的比较
Trelagliptin-13C-d3’s uniqueness lies in its stable isotope labeling. Similar compounds include other DPP-4 inhibitors like Sitagliptin, Saxagliptin, and Linagliptin, but none are specifically deuterated and ^13C-labeled like this compound.
属性
分子式 |
C18H20FN5O2 |
---|---|
分子量 |
361.39 g/mol |
IUPAC 名称 |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1/i1+1D3 |
InChI 键 |
IWYJYHUNXVAVAA-GKOPAMJVSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N |
规范 SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。